molecular formula C16H14N4O2 B12702047 Acetamide, 2-amino-N-(4-(1-phthalazinyloxy)phenyl)- CAS No. 149365-46-8

Acetamide, 2-amino-N-(4-(1-phthalazinyloxy)phenyl)-

Cat. No.: B12702047
CAS No.: 149365-46-8
M. Wt: 294.31 g/mol
InChI Key: CRKQZQOXTPCPIN-UHFFFAOYSA-N
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Description

Acetamide, 2-amino-N-(4-(1-phthalazinyloxy)phenyl)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an acetamide group, an amino group, and a phthalazinyloxy moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-amino-N-(4-(1-phthalazinyloxy)phenyl)- typically involves multiple steps, starting with the preparation of the phthalazinyloxy intermediate. This intermediate is then reacted with an appropriate amine to form the final product. Common reagents used in these reactions include alkyl cyanoacetates and various substituted aryl or heteryl amines . The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic systems to enhance yield and selectivity. The use of palladium-based catalysts has been reported to improve the efficiency of similar reactions .

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-amino-N-(4-(1-phthalazinyloxy)phenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of Acetamide, 2-amino-N-(4-(1-phthalazinyloxy)phenyl)- involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, 2-amino-N-(4-(1-phthalazinyloxy)phenyl)- stands out due to its unique phthalazinyloxy moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

149365-46-8

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

2-amino-N-(4-phthalazin-1-yloxyphenyl)acetamide

InChI

InChI=1S/C16H14N4O2/c17-9-15(21)19-12-5-7-13(8-6-12)22-16-14-4-2-1-3-11(14)10-18-20-16/h1-8,10H,9,17H2,(H,19,21)

InChI Key

CRKQZQOXTPCPIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2OC3=CC=C(C=C3)NC(=O)CN

Origin of Product

United States

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